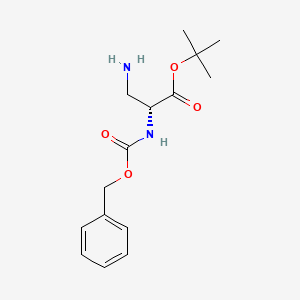![molecular formula C7H3Br2NO B13654016 2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
2,5-Dibromobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of two bromine atoms at the 2 and 5 positions on the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted benzoxazoles.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
2,5-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival, such as DNA topoisomerases and protein kinases . The compound’s ability to form stable complexes with these targets leads to the disruption of critical cellular processes, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Benzo[d]oxazole: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
2,5-Dichlorobenzo[d]oxazole: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,5-Diiodobenzo[d]oxazole: Contains iodine atoms, which can influence its electronic properties and reactivity.
Uniqueness: 2,5-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific electronic properties .
Propiedades
Fórmula molecular |
C7H3Br2NO |
|---|---|
Peso molecular |
276.91 g/mol |
Nombre IUPAC |
2,5-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
Clave InChI |
WFTDDASUGJYMGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)





